

Quantitative Data Summary of Key Quinoxaline 1,4-Dioxides

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

Cat. No.: S589450

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Compound Name / Code	Key Structural Features	Hypoxic Cytotoxicity Ratio (HCR) / Selectivity Notes	Antiproliferative Activity (IC ₅₀)	Primary Mechanisms & Key Findings
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| **DCQ** (2-benzoyl-3-phenyl-6,7-dichloro-QdNO) | 6,7-dichloro substitution [1] | HCR (MCF-7): 3.4 [2] | Low micromolar range (e.g., 3-5 μM in breast cancer cells) [2] | • DNA damage ($\uparrow\gamma\text{-H2AX}$) • ROS generation • HIF-1 α downregulation • Anti-metastatic *in vivo* [2] | | **Lead Sulfonamides** (e.g., **7a**, **7e**, **8g**) | Sulfonamide group, Carbonitrile fragment [3] | Similar hypoxic activity & selectivity to Tirapazamine (TPZ) in MCF-7 cells [3] | Low micromolar concentrations [3] | Carbonic Anhydrase (CA) inhibition, particularly CA IX [3] | | **3-Trifluoromethyl QdNO (7h)** | Trifluoromethyl group [3] | Information not specified in search results | 1.3–2.1 μM (Superior/competitive to doxorubicin & etoposide) [3] | Carbonic Anhydrase (CA) inhibition [3] | | **Compound 10a** (from 2006 study) | Fused quinoxaline di-N-oxide [4] | HCR >111 (Highly selective) [4] | 0.9 $\mu\text{g/mL}$ (EAC cell line) [4] | Bioreductive activation in hypoxic cells [4] | | **Tirapazamine (TPZ)** (Reference Compound) | Lead hypoxia-activated prodrug [2] | Benchmark for selectivity | Moderate activity against breast cancer [2] | Bioreductive activation to toxic radical [2] |

Detailed Experimental Protocols

To validate the hypoxic selectivity and mechanisms of these compounds, researchers typically employ a suite of standardized assays.

1. In Vitro Cytotoxicity and Hypoxic Selectivity Assays

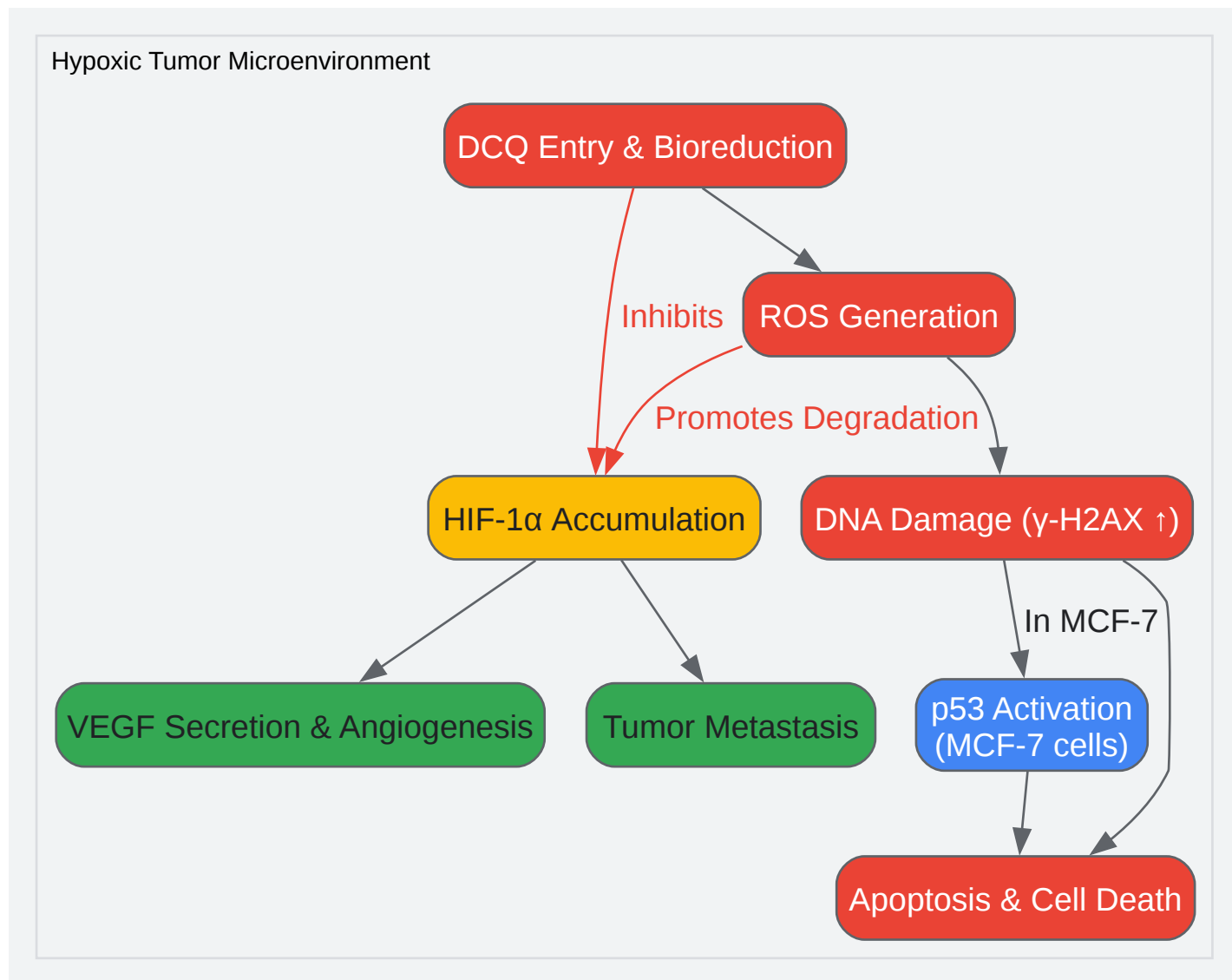
- **Objective:** To determine the cell-killing potency (IC_{50}) of a compound under both normal oxygen (normoxia) and low oxygen (hypoxia) conditions, and calculate its Hypoxic Cytotoxicity Ratio (HCR).
- **Core Protocol:**
 - **Cell Lines:** Use relevant cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-231 breast cancer) [2].
 - **Oxygen Control:** Culture cells under normoxia (~21% O_2) and hypoxia (1% O_2) using specialized chambers [2].
 - **Viability Assay:** Treat cells with a dose range of the test compound for a set duration (e.g., 24-48 hours). Measure cell viability using colorimetric assays like MTT [2].
 - **Data Analysis:** Calculate IC_{50} values for both conditions. The HCR is calculated as: **HCR = IC_{50} (Normoxia) / IC_{50} (Hypoxia)**. An HCR >1 indicates hypoxia selectivity [2].
- **Advanced Assay: Clonogenic Survival Assay:** Confirms long-term cell reproductive death after drug treatment, further validating hypoxia-specific toxicity [2].

2. Mechanism of Action Studies

- **Detection of Apoptosis:**
 - Use flow cytometry with **Annexin V/Propidium Iodide (PI) staining** to quantify early and late apoptotic cells after drug treatment [2].
- **Detection of DNA Damage:**
 - Perform **western blotting** to detect increased levels of **phosphorylated histone H2AX (γ -H2AX)**, a sensitive marker of DNA double-strand breaks [2].
- **Measurement of Reactive Oxygen Species (ROS):**
 - Incubate treated cells with fluorescent dyes (e.g., DCFH-DA) and measure fluorescence intensity via flow cytometry or fluorescence microscopy. Use antioxidant controls to confirm the role of ROS [2].
- **Analysis of HIF-1 α Pathway Inhibition:**
 - Use **western blotting** to measure HIF-1 α protein levels in cells exposed to the drug under hypoxia. This can reveal if the compound degrades HIF-1 α via proteasomal pathways (inhibited by MG-132) or affects its translation [2].
 - Assess downstream effects by measuring secreted **Vascular Endothelial Growth Factor (VEGF)** using an ELISA kit [2].

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which DCQ targets the HIF-1 α pathway and induces cancer cell death, integrating key findings from the research [2].



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Diagram Title: DCQ Mechanism in Hypoxic Breast Cancer Cells

This diagram synthesizes data showing that DCQ has a dual mechanism: it directly inhibits HIF-1 α and also generates ROS, which leads to DNA damage and apoptosis. The ROS also contributes to HIF-1 α downregulation. In p53-wildtype cells like MCF-7, DNA damage also triggers a p53-mediated apoptotic pathway [2].

Interpretation Guide for Researchers

- **HCR is Key:** The **Hypoxic Cytotoxicity Ratio (HCR)** is the most direct metric for validating hypoxia selectivity. An HCR significantly greater than 1 (e.g., DCQ's HCR of 3.4) confirms the compound is preferentially activated under low oxygen [2].
- **Mechanism Matters:** Beyond simple toxicity, the most promising agents like DCQ and the sulfonamide derivatives also disrupt critical hypoxia-adaptive pathways, such as **HIF-1 α signaling** and **carbonic anhydrase IX** activity, providing a multi-targeted attack on the tumor [3] [2].
- **Structure-Activity Relationship (SAR):** Potency and selectivity are highly dependent on substituents. For instance, **6,7-dichloro** and **2-carbonitrile** fragments are associated with increased potency, while the introduction of a **sulfonamide group** can confer valuable secondary activity like CA inhibition [1] [3].

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